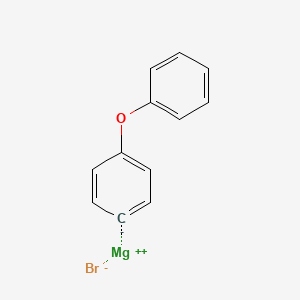

4-Phenoxyphenylmagnesium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;phenoxybenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMNUCMJDPWNCV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrMgO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541596 | |

| Record name | Magnesium bromide 4-phenoxybenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.41 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21473-02-9 | |

| Record name | Magnesium bromide 4-phenoxybenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications in Organic Synthesis and Materials Science

Role as a Grignard Reagent

The primary application of 4-Phenoxyphenylmagnesium bromide is as a Grignard reagent for the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.ai Its nucleophilic character allows it to react with a wide range of electrophiles. A classic application is its reaction with carbonyl compounds. For example, it adds to aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup step. ontosight.ainih.gov

Use in Cross-Coupling Reactions

This compound is a valuable coupling partner in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures. In these reactions, a catalyst, often based on nickel or palladium, facilitates the coupling of the Grignard reagent with another organic halide or electrophile. nih.govnih.gov This methodology, such as the Kumada-Corriu coupling, allows for the formation of biaryl compounds and other structures where the 4-phenoxyphenyl moiety is connected to another organic group. nih.govresearchgate.net For instance, nickel-catalyzed cross-coupling reactions between aryl Grignard reagents like this compound and fluoroarenes have been described. nih.gov

Spectroscopic and Computational Characterization of 4 Phenoxyphenylmagnesium Bromide and Its Reactivity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for probing the structure and dynamics of molecules in solution. For Grignard reagents, advanced NMR methods provide unparalleled insight into the intricate equilibria at play.

Variable Temperature (VT) NMR is a key technique for studying dynamic processes such as chemical exchange and aggregation. acs.org By recording NMR spectra at different temperatures, it is possible to "freeze out" or accelerate exchange processes, allowing for the characterization of individual species and the determination of the energetic barriers between them.

For a solution of 4-phenoxyphenylmagnesium bromide, VT-NMR would be instrumental in studying the Schlenk equilibrium. At low temperatures, the exchange between the various magnesium species (ArMgBr, Ar₂Mg, MgBr₂) is slow on the NMR timescale. This would ideally result in distinct sets of signals for each species, allowing for their identification and quantification. As the temperature is increased, the rate of exchange increases, leading to the broadening of these signals. At a certain point, known as the coalescence temperature, the individual signals merge into a single, time-averaged signal. By analyzing the changes in the line shape of the signals with temperature (a process known as lineshape analysis), kinetic parameters such as the rate of exchange (k) and the activation free energy (ΔG‡) for the exchange process can be calculated.

Illustrative VT-NMR Data for an Aryl Grignard System This data is hypothetical and serves to illustrate the principles of VT-NMR analysis for a Grignard reagent.

| Temperature (K) | Observed Species | Appearance of Aryl Signals | Exchange Regime |

|---|---|---|---|

| 200 | ArMgBr, Ar₂Mg | Two distinct, sharp sets of signals | Slow Exchange |

| 240 | ArMgBr, Ar₂Mg | Significant broadening of both signal sets | Intermediate Exchange |

| 265 | Exchange between ArMgBr and Ar₂Mg | Signals coalesce into a single broad peak | Coalescence |

| 298 | Time-averaged species | One set of sharp, averaged signals | Fast Exchange |

Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. researchgate.net Since the diffusion coefficient is related to the size and shape of a molecule (its hydrodynamic radius), DOSY is exceptionally useful for studying aggregation and solvation. Larger aggregates diffuse more slowly than smaller ones, resulting in smaller diffusion coefficients.

In the context of this compound, DOSY can distinguish between monomeric, dimeric, and higher oligomeric forms present in solution. acs.orgresearchgate.net By measuring the diffusion coefficients of the magnesium-containing species and comparing them to standards or theoretical models, the average aggregation state can be determined. Furthermore, DOSY can shed light on the solvation of the Grignard reagent. The coordination of solvent molecules (like THF) to the magnesium center increases the hydrodynamic radius of the complex, which is reflected in its diffusion coefficient. By comparing the diffusion of the Grignard species to that of free solvent, information about the number of coordinated solvent molecules can be inferred.

Illustrative DOSY-NMR Findings for a Grignard Reagent in THF This data is hypothetical, based on typical findings for aryl Grignard reagents, to illustrate the application of DOSY-NMR.

| Species | Concentration | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) | Inferred Aggregation State |

|---|---|---|---|

| ArMgBr | 0.1 M | ~ 8.5 | Predominantly monomeric (solvated) |

| ArMgBr | 1.0 M | ~ 6.2 | Significant population of dimeric species |

| Free THF | - | ~ 15.0 | Reference (uncomplexed) |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, probe the vibrational modes of molecules. They are highly sensitive to changes in bonding and molecular structure, making them valuable tools for studying Grignard reagents. su.secardiff.ac.uk

The formation of this compound from 4-phenoxyphenyl bromide and magnesium metal, as well as its subsequent reactions, can be monitored in real-time using in-situ IR or Raman spectroscopy. researchgate.netacs.orgmt.com By inserting a probe directly into the reaction vessel, spectra can be acquired continuously without the need for sampling, which is particularly advantageous for moisture- and air-sensitive species like Grignard reagents. acs.orgacs.org

This real-time monitoring allows for the tracking of reactant consumption and product formation. For example, during the formation of this compound, the characteristic vibrational bands of the C-Br bond in the starting material would decrease in intensity, while new bands associated with the Grignard reagent would appear. The data collected can be used to generate concentration profiles over time, from which detailed kinetic information about the reaction rate, order, and activation energy can be extracted. youtube.com This is invaluable for process optimization and ensuring reaction completion.

Vibrational spectroscopy provides direct information about the bonding within the Grignard reagent. The carbon-magnesium (C-Mg) stretching vibration is a key feature, although it is often weak and appears in the far-infrared region of the spectrum. For aryl Grignard reagents, this band is typically found in the range of 350-400 cm⁻¹. The position and intensity of this band are sensitive to the electronic environment and the aggregation state of the Grignard species.

Furthermore, the complexation of solvent molecules like THF to the magnesium center can be observed. Coordinated THF molecules exhibit shifts in their C-O-C stretching vibrations compared to free THF. These shifts provide evidence of the Lewis acid-base interaction between the magnesium atom and the solvent, confirming the formation of solvated adducts which are the predominant species in solution. acs.org

Illustrative Vibrational Frequencies for this compound This data is illustrative and based on typical values for aryl Grignard reagents in THF.

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Significance |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Confirms presence of the aryl group |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 | Fingerprint region for the phenyl rings |

| Aryl-O-Aryl Stretch | IR | ~1240 | Characteristic of the diphenyl ether moiety |

| C-O-C Stretch (Coordinated THF) | IR | ~1040 | Shifted from free THF (~1070 cm⁻¹), indicates solvation |

| C-Mg Stretch | Raman, Far-IR | 360 - 390 | Direct evidence of the organometallic bond |

X-ray Crystallography and Diffraction Studies of Grignard Adducts and Reaction Intermediates

While NMR and vibrational spectroscopy provide invaluable data on the solution-state behavior of Grignard reagents, X-ray crystallography offers the definitive, unambiguous structure in the solid state. Due to their high reactivity and tendency to exist in complex equilibria in solution, isolating single crystals of Grignard reagents can be challenging. However, numerous structures of Grignard reagents have been determined, almost invariably showing the magnesium atom coordinated to solvent molecules. researchgate.netacs.org

For an aryl Grignard like this compound, the expected solid-state structure would be a solvated adduct, such as ArMgBr(THF)₂. In such a structure, the magnesium center typically adopts a distorted tetrahedral geometry, coordinated to the phenoxyphenyl group, the bromine atom, and two oxygen atoms from THF molecules. wikipedia.org The determination of such a structure provides precise bond lengths and angles, confirming the nature of the C-Mg bond and the coordination environment of the magnesium atom.

Furthermore, X-ray diffraction can be used to characterize solid intermediates or adducts formed during a reaction. For instance, if this compound is reacted with a ketone, it may be possible to crystallize the resulting magnesium alkoxide intermediate prior to hydrolysis. The structure of this intermediate would provide a snapshot of the species present immediately after the C-C bond-forming step, offering crucial mechanistic insights. nih.gov While no specific crystal structure for this compound has been reported in the Cambridge Structural Database, the structure of phenylmagnesium bromide bis(diethyl ether) adduct provides a close analogy. acs.org

Mass Spectrometry Techniques for Solution-Phase Species and Intermediates (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful tool for identifying species in solution, but its application to labile organometallic compounds like Grignard reagents is complex. Electrospray Ionization (ESI) is a "soft ionization" technique, meaning it is less likely to cause fragmentation of the analyte, making it suitable for studying molecules that are thermally unstable. wikipedia.orgnih.govlibretexts.org This method allows for the transfer of ions from the solution phase to the gas phase for detection, offering a window into the solution-state speciation. uvic.caupce.cz

For Grignard reagents, ESI-MS can help identify the various monomeric, dimeric, and other oligomeric species that coexist in solution as part of the Schlenk equilibrium. uvic.canih.gov However, conventional ESI-MS can still cause fragmentation of these unstable compounds due to thermal decomposition. amazonaws.com To address this, specialized variants like Coldspray Ionization Mass Spectrometry (CSI-MS) have been developed, which operate at low temperatures to minimize decomposition and allow for the precise characterization of labile organometallics. amazonaws.com

The interpretation of mass spectra for organomagnesium compounds can be complicated by several factors, including the formation of adducts with solvent molecules and the characteristic isotopic distribution of magnesium. upce.cz Despite these challenges, ESI-MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides invaluable structural information and insights into the composition of Grignard reagent solutions. nih.govsemanticscholar.org

| Technique/Challenge | Description | Relevance to this compound |

| Electrospray Ionization (ESI-MS) | A soft ionization method that transfers ions from solution to the gas phase with minimal fragmentation. wikipedia.orguvic.ca | Enables the direct analysis of species present in a tetrahydrofuran (B95107) (THF) solution of the Grignard reagent. |

| Thermal Lability | Grignard reagents are often unstable and can decompose or fragment during the ionization process in conventional ESI-MS. amazonaws.com | Coldspray Ionization (CSI-MS), an ESI variant, can be used at low temperatures to detect the intact this compound and its aggregates. amazonaws.com |

| Solution Speciation | Grignard reagents exist in a complex equilibrium (Schlenk equilibrium) involving monomers, dimers, and other aggregates. nih.gov | ESI-MS can help identify these different species, such as [ArMgBr], [Ar₂Mg], and [MgBr₂] (where Ar = 4-phenoxyphenyl), and their solvated complexes. |

| Spectral Interpretation | Spectra can be complicated by solvent adducts, polymerization, and the natural isotopic abundance of magnesium. upce.cz | Careful analysis of the m/z values and isotopic patterns is required to correctly identify the various magnesium-containing ions. |

Theoretical and Computational Chemistry

Computational chemistry provides indispensable tools for investigating the aspects of Grignard reagents that are difficult to probe experimentally, such as their electronic structure, dynamic behavior in solution, and the precise pathways of their reactions.

Density Functional Theory (DFT) is a cornerstone of computational studies on Grignard reagents. rsc.orgresearchgate.net It is used to model the electronic structure, molecular geometry, and the nature of chemical bonds within these organometallic compounds. For this compound, DFT calculations can elucidate the significant ionic character of the carbon-magnesium bond, a defining feature of Grignard reagents where the carbon atom acts as a nucleophile. purdue.eduwikipedia.org

Calculations often employ hybrid density functionals, such as B3LYP, to investigate the stability of various species in the Schlenk equilibrium. researchgate.netpublish.csiro.au These studies have revealed the importance of dimeric structures, often with halogen bridges between magnesium centers, which can be more reactive than their monomeric counterparts. rsc.orgresearchgate.net DFT is also fundamental to simulating spectroscopic properties, such as X-ray absorption spectra, which can then be compared to experimental data to identify the specific organomagnesium species present during a reaction. nih.gov

| DFT Application | Description | Significance for this compound |

| Electronic Structure | Calculates the electron distribution to understand bonding and reactivity. | Confirms the high polarity of the C-Mg bond, making the 4-phenoxyphenyl group a strong nucleophile. purdue.edulibretexts.org |

| Geometry Optimization | Predicts the stable three-dimensional structures of monomers, dimers, and solvent complexes. | Determines the likely structures of [ArMgBr(THF)₂] and the bridged dimer [(ArMgBr)₂(THF)₂]. wikipedia.org |

| Bond Characterization | Analyzes the nature of the bonds, particularly the C-Mg bond. | Quantifies the degree of ionic vs. covalent character, which is crucial for its reactivity. |

| Energetics | Calculates the relative energies and stability of different species in the Schlenk equilibrium. publish.csiro.au | Helps predict the predominant species in THF solution and their potential for aggregation. |

While DFT provides a static picture, ab initio molecular dynamics (AIMD) simulations are used to model the dynamic behavior of Grignard reagents in solution. acs.orgresearchgate.net These simulations explicitly treat the solvent molecules, which is essential as the solvent plays a critical role in the structure and reactivity of Grignard reagents. acs.orgrsc.org

For this compound dissolved in a solvent like tetrahydrofuran (THF), MD simulations can model the dynamic coordination of THF molecules to the magnesium center. acs.org Studies have shown that the number and movement of these solvent molecules are not passive but are actively involved in the reaction mechanism and the Schlenk equilibrium. acs.orgacs.org Advanced techniques such as metadynamics can be employed to explore the free energy landscape of solvation and aggregation, revealing the kinetic barriers and thermodynamic preferences for the formation of different species in solution. acs.org This approach provides a detailed understanding of how the solvent environment dictates the aggregation state and, consequently, the reactivity of the Grignard reagent. acs.orgnih.gov

| MD Simulation Finding | Description | Implication for this compound |

| Dynamic Solvation Shell | The solvent molecules (e.g., THF) are not static ligands but are in constant exchange with the bulk solvent. acs.orgacs.org | The reactivity of the Grignard reagent is influenced by the specific solvation state at the moment of reaction. |

| Role in Schlenk Equilibrium | AIMD simulations show that solvent reorganization is a key part of the interchange of groups between magnesium centers. acs.orgacs.org | The equilibrium between this compound and its corresponding diorganomagnesium and magnesium bromide species is dynamically controlled by the solvent. |

| Aggregation Dynamics | Simulates the process of monomeric Grignard species coming together to form dimers and larger oligomers. | Provides insight into the concentration and solvent-dependent formation of aggregates, which can have different reactivities. |

| Enhanced Sampling | Techniques like metadynamics are used to overcome computational time limitations and map the free energy surfaces of complex processes. acs.org | Allows for the quantitative prediction of solvation free energies and the relative stabilities of different solvated aggregates. |

Quantum chemical modeling, primarily using DFT, is crucial for mapping the detailed pathways of reactions involving Grignard reagents. acs.orgresearchgate.net These models can trace the potential energy surface of a reaction from reactants, through transition states, to products. For the reaction of this compound with an electrophile like a ketone, computational modeling can distinguish between two major competing mechanisms: a polar (nucleophilic addition) pathway and a single-electron transfer (SET) pathway. rsc.orgresearchgate.net

These calculations can identify and characterize the geometry of the transition state, the highest energy point along the reaction coordinate. publish.csiro.au For example, models have shown that the classic, simple four-centered transition state is often an oversimplification, with pathways involving dimeric Grignard species being energetically more favorable. rsc.orgresearchgate.net By calculating the activation energies for both the polar and SET mechanisms, these models can rationalize why certain substrates favor one pathway over the other. acs.orgresearchgate.net

| Mechanistic Insight | Computational Method | Findings for Grignard Reactions |

| Pathway Determination | DFT and AIMD calculations of the potential energy surface. acs.orgresearchgate.net | Differentiates between the polar nucleophilic addition and the radical-based Single-Electron Transfer (SET) mechanisms. rsc.org |

| Transition State (TS) Structure | Geometry optimization at the transition state. publish.csiro.au | Has disproven older theories (e.g., six-membered ring TS) and shown the importance of bridged, dimeric species in the TS. rsc.org |

| Activation Energies | Calculation of the energy barrier between reactants and the transition state. acs.org | The relative activation energies for different pathways (polar vs. SET) and different reactive species (monomer vs. dimer) can be compared. |

| Role of Solvent | Inclusion of explicit solvent molecules in the reaction model. acs.org | Shows that solvent dynamics and coordination are essential for accurately representing the energy profile of the reaction. researchgate.net |

Building upon the foundations of DFT and QM calculations, computational models can be developed to predict the reactivity and selectivity of Grignard reagents. These models can forecast how this compound will behave with various electrophiles. For instance, by comparing the calculated activation energies, a model can predict whether a reaction is likely to proceed via a polar or a SET mechanism. researchgate.net

These predictive models can also address chemoselectivity. For example, in a molecule with multiple electrophilic sites, calculations can determine which site the Grignard reagent is most likely to attack. umn.edu Furthermore, computational studies can explain experimental observations, such as why radical (SET) pathways are typically only seen with substrates that have low reduction potentials, as the coordination of such a substrate to the magnesium center is required to make the homolytic cleavage of the C-Mg bond feasible. researchgate.net As computational power and methodologies advance, machine learning and deep learning models are also being developed to predict reaction outcomes with increasing accuracy, though challenges remain in generalizing to novel or complex reaction types like the double addition to esters. nih.gov

| Predictive Capability | Computational Approach | Application to this compound |

| Mechanism Preference (Polar vs. SET) | Comparison of calculated activation energies and precursor geometries. researchgate.net | Predicts whether reaction with a given ketone will result in nucleophilic addition or a radical process based on the substrate's properties. researchgate.net |

| Chemoselectivity | Analysis of the electronic and steric properties of the reactants and transition states. | For a substrate with multiple functional groups, the model can predict which one will react preferentially with the Grignard reagent. |

| Substrate Scope | Modeling reactions with a wide range of different electrophiles. | Rationalizes why certain substrates (e.g., those with low-lying π* orbitals) are required for the SET pathway to be competitive. researchgate.net |

| Reaction Outcome | Advanced data-driven models (e.g., machine learning). nih.gov | Aims to predict the final product structure directly from the reactants, accounting for complex possibilities like multiple additions. |

Future Directions and Emerging Research Avenues for 4 Phenoxyphenylmagnesium Bromide

Development of More Sustainable and Green Synthesis Routes for Aryl Grignard Reagents

The traditional synthesis of Grignard reagents, while effective, often relies on volatile and flammable ether solvents under strict anhydrous conditions. beyondbenign.org This presents significant environmental and safety challenges. A major thrust of modern research is the development of greener alternatives.

Key research efforts include:

Alternative Solvents: Studies have systematically evaluated various solvents for Grignard reactions, identifying greener options like 2-methyltetrahydrofuran (B130290) (2-MeTHF). umb.edursc.org Derived from renewable resources, 2-MeTHF has shown performance equal to or even superior to traditional solvents like tetrahydrofuran (B95107) (THF) and diethyl ether, particularly in minimizing byproducts. rsc.org

Mechanochemistry: A groundbreaking approach involves the use of ball milling to synthesize Grignard reagents with minimal or no solvent. soton.ac.ukhokudai.ac.jp This mechanochemical method can overcome the solubility issues of certain starting materials and drastically reduces the use of hazardous organic solvents, thereby minimizing waste and production costs. hokudai.ac.jp Researchers have demonstrated that this technique can be performed in ambient air, simplifying the process significantly. hokudai.ac.jp

Aqueous Systems: While seemingly counterintuitive due to the water sensitivity of Grignard reagents, zinc-mediated processes are being explored as an analogue to the Grignard reaction that can be performed in aqueous conditions, further reducing the reliance on organic solvents. beyondbenign.org

| Green Synthesis Strategy | Key Advantages | Relevant Research Focus |

|---|---|---|

| Alternative Solvents | Reduced environmental impact, use of renewable resources, improved reaction profiles (e.g., byproduct suppression). rsc.org | Systematic screening of solvents like 2-MeTHF and cyclopentyl methyl ether (CPME). umb.edursc.org |

| Mechanochemistry | Drastic reduction or elimination of organic solvents, circumvention of solubility issues, potential for air-tolerant reactions. soton.ac.ukhokudai.ac.jp | Ball-milling synthesis of Grignard reagents from magnesium metal and organohalides. hokudai.ac.jp |

| Aqueous Analogues | Elimination of flammable and anhydrous organic solvents. beyondbenign.org | Zinc-mediated Barbier-type reactions in aqueous media. beyondbenign.org |

Exploration of Novel Catalytic Systems for Expanding the Scope of Grignard Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and the development of new catalytic systems is crucial for expanding the capabilities of Grignard reagents like 4-phenoxyphenylmagnesium bromide.

Future research is focused on:

Economical and Benign Catalysts: There is a significant shift towards using catalysts based on earth-abundant and less toxic metals. Iron, in particular, has emerged as a highly attractive alternative to palladium due to its low cost and benign environmental profile. orgsyn.org Iron salts like Fe(acac)₃ have proven effective in catalyzing the cross-coupling of aryl and heteroaryl halides with Grignard reagents, often with exceptionally fast reaction rates. orgsyn.org Similarly, copper-based catalysts such as copper bromide (CuBr₂) are being investigated as economical and environmentally friendly options. researchgate.net

Novel Ligand Development: The performance of a metal catalyst is intrinsically linked to its ligand sphere. Research is moving beyond traditional phosphine (B1218219) ligands to explore new ligand classes. For instance, π-carbon ligands like 1,3-butadiene (B125203) have been used to create unique nickel- and palladium-catalyzed reactions that proceed through alternative mechanistic pathways, overcoming common side reactions like β-hydride elimination. acs.org

Expanding Substrate Scope: New catalytic systems aim to enable reactions with previously challenging substrates. This includes the development of nickel complexes with carbodicarbene (CDC) ligands for the cross-coupling of aryl ethers through C–O bond cleavage, a notoriously difficult transformation. researchgate.net

| Catalyst Development Area | Objective | Example Systems |

|---|---|---|

| Economical Metals | Replace expensive and toxic precious metals like palladium. | Iron salts (FeCl₃, Fe(acac)₃), Copper salts (CuBr₂). orgsyn.orgresearchgate.net |

| New Ligand Classes | Improve catalyst stability, activity, and enable novel reactivity. | π-carbon ligands (1,3-butadiene), N-heterocyclic carbenes (NHCs), Carbodicarbenes (CDCs). acs.orgresearchgate.net |

| Challenging Substrates | Broaden the applicability of Grignard cross-coupling reactions. | Catalytic systems for aryl chlorides, aryl ethers, and substrates with sensitive functional groups. orgsyn.orgresearchgate.net |

Application of this compound in New Reaction Classes and Transformative Syntheses

While traditionally used for carbon-carbon bond formation, the reactivity of this compound is being harnessed for new types of chemical transformations. Given that the phenoxyphenyl moiety is a privileged structure in medicinal chemistry, these new reactions are of high importance. mdpi.com

Emerging applications include:

C-N and C-O Bond Formation: A significant breakthrough allows for the use of aryl Grignard reagents to forge carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. By reacting with specific, bench-stable oxaziridine (B8769555) reagents, anilines and phenols can be generated in a simple, one-step process without the need for special catalysts or ligands. acs.org This provides a direct route to synthesize analogues of biologically important structures.

Grignard Reagents as Bases: The basicity of Grignard reagents is often seen as a limitation, but it can be exploited in "Grignard exchange" reactions. In this approach, a simple Grignard reagent like ethylmagnesium bromide is used as a base to deprotonate a less acidic substrate, such as a terminal alkyne, thereby generating a new, more complex Grignard reagent in situ for subsequent reactions. acs.org

Synthesis of Functionalized Amines: New protocols are being developed for the synthesis of complex amines, such as diarylamines, using Grignard reagents as key nucleophiles in reactions with nitroarenes or aryltolylazo sulfones. uni-muenchen.de

Advancement of In-Situ Monitoring and Automation Technologies for Enhanced Reaction Control

The often exothermic and sensitive nature of Grignard reactions makes precise control a paramount concern for safety and reproducibility. mt.com Modern process analytical technology (PAT) and automation are revolutionizing how these reactions are performed and understood.

Key technological advancements are:

Real-Time Spectroscopic Monitoring: In-situ spectroscopic techniques, particularly Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy, allow chemists to monitor reactions in real time. mt.commt.comacs.org These tools can track the consumption of reactants and the formation of the Grignard reagent and products, providing critical data on reaction initiation, kinetics, and completion without the need for offline sampling. mt.com

Continuous Flow Synthesis: The use of continuous flow reactors for Grignard synthesis is rapidly expanding. vapourtec.comresearchgate.net Flow chemistry offers superior heat transfer and control over reaction parameters, mitigating the risks associated with highly exothermic processes. vapourtec.com When combined with inline monitoring, it enables the on-demand, in-situ production of Grignard reagents, which can be immediately used in a subsequent reaction step. vapourtec.com

Automation and Process Control: The data from real-time monitoring can be fed into automated systems to maintain optimal reaction conditions. rsc.orgresearchgate.net For instance, feedforward-feedback control loops based on inline NIR measurements can precisely dose reactants to maintain stoichiometric balance, maximizing yield and minimizing impurities, paving the way for fully automated synthesis platforms. acs.org

Design and Synthesis of Next-Generation Functional Materials Incorporating Phenoxyphenyl Moieties

The 4-phenoxyphenyl group is not just a simple aromatic substituent; it is considered a "privileged moiety" in medicinal chemistry and materials science. mdpi.com Its structural and electronic properties make it a key component in the design of new functional materials, particularly pharmaceuticals. This compound serves as a critical building block for introducing this valuable fragment.

Future research in this area will likely focus on:

Novel Therapeutics: The phenoxy group is a key pharmacophore in numerous approved drugs. mdpi.com Its presence can facilitate crucial π–π stacking and hydrophobic interactions with biological targets like enzymes and receptors. The synthesis of new libraries of compounds incorporating the 4-phenoxyphenyl moiety via Grignard chemistry will continue to be a major strategy in the discovery of new agents for treating cancer, neurological disorders, and infectious diseases. mdpi.com

Advanced Materials: Beyond pharmaceuticals, the rigid, aromatic structure of the phenoxyphenyl unit can be exploited in materials science. It can be incorporated into polymers or liquid crystalline materials to impart specific thermal or optical properties. The synthesis of novel monomers and polymers using this compound is a promising avenue for creating next-generation materials.

Conclusion

Summary of Key Research Findings and Advancements

4-Phenoxyphenylmagnesium bromide has established itself as a valuable aryl Grignard reagent in organic synthesis, primarily utilized as a synthetic intermediate for creating complex molecules. fishersci.sechemdad.com Its application spans several areas of chemical research, demonstrating its utility in forming new carbon-carbon bonds, a fundamental process in constructing molecular backbones. masterorganicchemistry.com

A significant area of application for this compound is in transition-metal-catalyzed cross-coupling reactions. acs.org Research has shown its successful use in iron-catalyzed three-component dicarbofunctionalization of electron-rich alkenes, such as vinyl ethers. nsf.gov In these reactions, the Grignard reagent, in conjunction with an alkyl halide, adds across the double bond of the alkene, creating more complex molecular structures in good yields. nsf.gov This methodology is notable as it allows for the efficient assembly of three distinct components in a single operation. nsf.gov

Furthermore, this compound has been employed in the synthesis of biologically relevant molecules. For instance, it has been used to create acylpyrogallol derivatives that act as inhibitors of antiapoptotic Bcl-2 proteins, which are significant targets in cancer research. ascentagepharma.com In a multi-step synthesis, the Grignard reagent was used to introduce the 4-phenoxyphenyl group onto a core structure, leading to potent inhibitors of cancer cell growth. ascentagepharma.com It has also been utilized in the synthesis of substituted indole-O-glucosides and cytochalasan analogues, which are classes of compounds with potential therapeutic applications. rsc.orggoogle.com

Recent advancements have also focused on improving the conditions and scope of reactions involving aryl Grignard reagents. The development of new catalysts, such as those based on nickel or iron, has expanded the range of possible coupling partners for reagents like this compound. acs.orgwikipedia.org For example, iron-catalyzed cross-coupling reactions have been developed for the synthesis of cytochalasan analogues, showcasing a modular approach to modify complex natural product scaffolds. rsc.org

The table below summarizes selected applications of this compound in recent research, highlighting its role in various synthetic transformations.

| Reaction Type | Coupling Partner(s) | Catalyst | Product Type | Research Area | Reference(s) |

| Dicarbofunctionalization | Vinyl ethers, Alkyl halides | Iron-based | Substituted ethers | Method Development | nsf.gov |

| Nucleophilic Addition | Aldehyde | None | Secondary alcohol | Bioactive Molecules | ascentagepharma.com |

| Cross-Coupling | Brominated cytochalasan intermediate | Iron-based | Arylated cytochalasan | Natural Product Analogue Synthesis | rsc.org |

| Nucleophilic Addition | Protected indole-3-carboxaldehyde | None | Substituted indole (B1671886) derivative | Medicinal Chemistry | google.com |

Persistent Challenges and Opportunities in Aryl Grignard Chemistry

Despite their widespread use and versatility, aryl Grignard reagents, including this compound, present persistent challenges that are the focus of ongoing research. numberanalytics.comnumberanalytics.com A primary challenge is their high reactivity, which makes them sensitive to moisture and air. fishersci.senumberanalytics.com This necessitates the use of inert and dry reaction conditions, which can be difficult and costly to maintain, especially on an industrial scale. numberanalytics.comaiche.org

The Schlenk equilibrium, where the Grignard reagent (RMgX) exists in equilibrium with the diorganomagnesium species (R₂Mg) and magnesium halide (MgX₂), can also complicate reactivity and reproducibility. acs.org The exact composition of the Grignard reagent in solution is influenced by factors like the solvent, concentration, and temperature, which can affect reaction outcomes. acs.orgnumberanalytics.com Furthermore, the formation of Grignard reagents can be exothermic and sometimes exhibits an unpredictable induction period, posing safety hazards, particularly during scale-up. aiche.orgmt.com

These challenges, however, create significant opportunities for innovation in organometallic chemistry.

Development of Milder Reaction Conditions: There is a continuous search for new solvents and additives that can improve the stability and selectivity of Grignard reactions. numberanalytics.comnumberanalytics.com For instance, the use of alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), as seen in commercial preparations of this compound, can offer advantages. fishersci.se

Improved Catalytic Systems: Expanding the toolbox of catalysts for Grignard cross-coupling reactions is a major area of opportunity. numberanalytics.com Developing catalysts that are more tolerant of functional groups could eliminate the need for protection-deprotection sequences, streamlining synthesis. nih.gov Iron-catalyzed reactions are a promising avenue due to iron's low cost and toxicity compared to precious metals like palladium. acs.org

Flow Chemistry: The application of continuous flow manufacturing methods to Grignard chemistry offers a way to mitigate safety hazards. aiche.org Flow reactors can handle exothermic reactions more safely and allow for precise control over reaction parameters, potentially improving yield and consistency. aiche.org

Alternative Reagent Preparation: Methods like halogen-magnesium exchange, which involve the transfer of magnesium from a pre-formed Grignard reagent (like isopropylmagnesium chloride) to an organic halide, can tolerate more functional groups than traditional synthesis from magnesium metal. wikipedia.org This provides an opportunity to generate complex aryl Grignard reagents that are otherwise difficult to prepare. wikipedia.org

Alcohol Surrogates: Recent research has explored using alcohols as surrogates for carbonyl compounds in Grignard-type reactions, catalyzed by ruthenium complexes. nih.gov This innovative approach bypasses the need for pre-oxidizing alcohols to aldehydes or ketones, expanding the utility of Grignard-like transformations to more abundant starting materials. nih.gov

Addressing these persistent challenges through continued research will further enhance the power and scope of aryl Grignard reagents like this compound in modern chemical synthesis.

Q & A

Q. What are the critical safety protocols for handling 4-Phenoxyphenylmagnesium bromide in laboratory settings?

Methodological Answer: this compound, as a Grignard reagent, is highly reactive with water and air. Key precautions include:

- Inert Atmosphere: Use nitrogen or argon gas to maintain an anhydrous environment during synthesis and reactions .

- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. Respiratory protection may be required if ventilation is insufficient .

- Spill Management: Neutralize spills with dry sand or inert adsorbents; avoid water due to violent exothermic reactions .

- Storage: Store in sealed, moisture-free containers under inert gas at 2–8°C to prevent decomposition .

Q. How is this compound typically synthesized, and what are the common impurities?

Methodological Answer: Synthesis involves reacting 4-phenoxybromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert gas. Key steps:

Activation of Mg: Clean magnesium turnings with dilute HCl to remove oxide layers, ensuring reactivity .

Reaction Monitoring: Use gas evolution (H₂ bubbles) or color change (gray to brown solution) to confirm initiation.

Impurity Control: Common impurities include unreacted Mg, bromobenzene byproducts, and oxidized species. Purity is verified via titration (e.g., GC-MS or NMR) .

Advanced Research Questions

Q. How can competing side reactions be minimized when using this compound in nucleophilic additions?

Methodological Answer: Side reactions (e.g., protonation, oxidation) are mitigated through:

- Solvent Optimization: Use dry THF or 2-MeTHF to stabilize the Grignard reagent and reduce hydrolysis .

- Temperature Control: Maintain reactions at –10°C to 0°C to suppress undesired pathways like Wurtz coupling .

- Substrate Pre-treatment: Ensure substrates (e.g., carbonyl compounds) are free of acidic protons by pre-drying with molecular sieves .

- Stoichiometry: Use a 10–20% excess of the Grignard reagent to account for partial decomposition .

Q. What analytical techniques are most effective for characterizing products derived from this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies regioselectivity in adduct formation (e.g., para-substitution in aryl couplings) .

- GC-MS: Quantifies yield and detects low-concentration byproducts (e.g., biphenyls from homo-coupling) .

- Titration Methods: Iodine titration determines active Mg content, critical for stoichiometric accuracy .

Q. How do reaction conditions influence the selectivity of cross-coupling reactions involving this compound?

Methodological Answer: Selectivity in cross-couplings (e.g., Kumada or Negishi) is tuned via:

- Catalyst Choice: Ni(0) or Pd(PPh₃)₄ catalysts enhance coupling efficiency with aryl halides .

- Solvent Polarity: Polar aprotic solvents (e.g., THF) stabilize intermediates and improve electron transfer .

- Additives: Additions of LiCl or ZnBr₂ modulate reactivity, reducing undesired β-hydride elimination .

Q. What strategies are effective for scaling up reactions using this compound while maintaining safety?

Methodological Answer:

- Continuous Flow Systems: Minimize exothermic risks by controlling reagent mixing in microreactors .

- In-line Monitoring: Use FTIR or Raman spectroscopy for real-time tracking of reaction progress .

- Quenching Protocols: Gradually add reagents to chilled isopropanol/water mixtures to safely neutralize excess Mg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.